2-Methylallyl 2-butenoate
Description
2-Methylallyl 2-butenoate is an ester derivative of 2-butenoic acid, featuring a 2-methylallyl (methallyl) group esterified at the carboxylic acid position. Structurally, it combines the α,β-unsaturated carbonyl system of 2-butenoate with the reactive methallyl moiety, which confers unique steric and electronic properties.
Properties
CAS No. |
27819-09-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methylprop-2-enyl (E)-but-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-5-8(9)10-6-7(2)3/h4-5H,2,6H2,1,3H3/b5-4+ |
InChI Key |
WKMKXWTZXKHHBV-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(=O)OCC(=C)C |
Canonical SMILES |
CC=CC(=O)OCC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylallyl 2-butenoate can be achieved through esterification reactions. One common method involves the reaction of 2-butenoic acid with 2-methylallyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
Industrial production of 2-methylallyl 2-butenoate often involves continuous processes to ensure high yield and efficiency. One method includes the oxidation of isobutene to form 2-methylacrolein, followed by reduction to produce 2-methylallyl alcohol. This alcohol is then esterified with 2-butenoic acid to form the desired ester .
Chemical Reactions Analysis
Types of Reactions
2-Methylallyl 2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Methylallyl 2-butenoate can be oxidized to form 2-methylacrylic acid.
Reduction: Reduction can yield 2-methylallyl alcohol.
Substitution: Substitution reactions can produce various esters and amides.
Scientific Research Applications
2-Methylallyl 2-butenoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylallyl 2-butenoate involves its interaction with various molecular targets. In chemical reactions, the ester group is susceptible to nucleophilic attack, leading to the formation of different products. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-((Dimethoxyphosphinyl)oxy)-2-Butenoate (Mevinphos)
- Structure: A phosphate ester of 2-butenoic acid, with a dimethylphosphinyloxy substituent at the β-position.
- Applications: Mevinphos is a highly toxic organophosphate insecticide, acting as an acetylcholinesterase inhibitor .
- Key Differences: Reactivity: The phosphate group in mevinphos enables irreversible enzyme inhibition, whereas 2-methylallyl 2-butenoate’s α,β-unsaturated ester system favors Michael addition or polymerization reactions. Toxicity: Mevinphos exhibits acute neurotoxicity (LD₅₀ < 5 mg/kg in rats), while 2-methylallyl 2-butenoate’s toxicity profile is likely milder due to the absence of phosphorus.
Allyl 2-Butenoate
- Structure: An allyl ester of 2-butenoic acid.
- Reactivity : The allyl group undergoes facile radical polymerization or Diels-Alder reactions.
1,2-Bis(2-Methylallyl)disulfane
- Structure : A disulfide with two 2-methylallyl substituents .
- Applications : Demonstrated antitumor activity in vitro, likely due to disulfide bond redox activity.
- Functional Group Contrast: Unlike the ester linkage in 2-methylallyl 2-butenoate, the disulfide group enables thiol-disulfide exchange, critical for biological interactions.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of 2-Methylallyl 2-Butenoate and Analogues
Biological Activity
2-Methylallyl 2-butenoate, an unsaturated ester with the molecular formula CHO, has garnered attention for its diverse biological activities. This compound is characterized by a double bond in its butenoate structure, which contributes to its reactivity and potential therapeutic applications. Below, we explore its biological activities, relevant research findings, and case studies.
- Molecular Weight : Approximately 140.18 g/mol
- Functional Groups : Alkene and ester
- Common Applications : Flavoring agent in food and fragrance industries due to its pleasant aroma.
Antimicrobial Properties
Research indicates that 2-Methylallyl 2-butenoate exhibits significant antimicrobial activity against various bacterial strains. This compound has been evaluated for its effectiveness in inhibiting microbial growth, suggesting potential applications as a natural preservative or therapeutic agent.
Plant Defense Mechanisms
The compound may play a role in plant defense, acting as a natural pesticide or herbicide. Its bioactive compounds have been shown to modulate enzymatic activities related to microbial inhibition, indicating a dual role in both agricultural and medicinal contexts.
Research Findings
A comprehensive study highlighted the following key findings regarding the biological activity of 2-Methylallyl 2-butenoate:
- Mechanism of Action : The compound appears to interact with microbial enzymes, leading to growth inhibition through competitive inhibition mechanisms.
- Therapeutic Potential : Preliminary studies suggest that it may be beneficial in treating infections caused by resistant bacterial strains.
Case Studies
-
Antimicrobial Activity Assessment
- A study evaluated the antimicrobial efficacy of 2-Methylallyl 2-butenoate against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a notable reduction in bacterial viability, supporting its use as a natural antimicrobial agent.
-
Plant Protection Trials
- In agricultural trials, the application of 2-Methylallyl 2-butenoate on crops showed enhanced resistance to pest infestations. The compound's role in inducing plant defense mechanisms was particularly evident in Solanum lycopersicum (tomato) plants.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl (E)-2-butenoate | CHO | Simpler structure; used as a fuel additive |
| Methyl crotonate | CHO | Similar aroma; utilized in flavoring |
| Ethyl (E)-3-methylbutenoate | CHO | Longer carbon chain; different reactivity |
| Allyl acetate | CHO | Different functional groups; used in synthesis |
Q & A
Q. What are the key structural and physicochemical properties of 2-Methylallyl 2-butenoate, and how do they influence its reactivity?
2-Methylallyl 2-butenoate (C₉H₁₄O₂, molecular weight 154.21 g/mol) is an ester with a conjugated diene structure. The (Z)-isomer (CAS 61692-78-2) features a planar geometry that enhances resonance stabilization, reducing susceptibility to hydrolysis but increasing reactivity in radical-mediated reactions . Key properties include a boiling point range of 76–78°C (at 20 mmHg) and sensitivity to air oxidation due to the allylic methyl group. These traits necessitate storage at 0–6°C under inert gas for stability . The ester’s electron-deficient α,β-unsaturated carbonyl system facilitates nucleophilic additions, critical for synthetic applications like polymer crosslinking .
Q. What synthetic methodologies are effective for preparing 2-Methylallyl 2-butenoate, and what are their mechanistic considerations?
A two-step synthesis is commonly employed:
Oxidation of Ethanol to 2-Butenoic Acid : Ethanol is oxidized using pyridinium chlorochromate (PCC) to acetaldehyde, followed by further oxidation with H₂O₂ to yield 2-butenoic acid .
Esterification : 2-Butenoic acid reacts with 2-methylallyl alcohol (via PCl₃-mediated activation) to form the ester. The reaction proceeds via a nucleophilic acyl substitution mechanism, with PCl₃ acting as a Lewis acid to protonate the carbonyl oxygen, enhancing electrophilicity .
Critical Note : Trace peroxides in H₂O₂ must be removed to avoid side reactions (e.g., epoxidation of the allyl group).
Q. Which analytical techniques are optimal for characterizing 2-Methylallyl 2-butenoate and its reaction intermediates?
- GC-MS : Quantifies purity and identifies volatile byproducts (e.g., unreacted 2-methylallyl alcohol) using a DB-5MS column (30 m × 0.25 mm) with He carrier gas .
- NMR : ¹H NMR (CDCl₃, 400 MHz) shows diagnostic signals: δ 5.8–6.2 ppm (allyl protons), δ 4.6 ppm (ester methylene), and δ 1.9 ppm (methyl group) .
- Photoionization Mass Spectrometry : Detects transient radicals (e.g., 2-methylallyl) in kinetic studies, with ionization energies tuned to 9–10 eV for selective detection .
Advanced Research Questions
Q. How do temperature and pressure modulate the reaction kinetics of 2-methylallyl radicals with oxygen, and what are the implications for combustion modeling?
In tubular flow reactor experiments (203–730 K, 0.2–9 Torr), 2-methylallyl radicals react with O₂ via a barrierless pathway to form 2-methylallylperoxyl (CH₂=C(CH₃)CH₂OO•) below 410 K. Above 410 K, equilibration between reactants and adducts occurs, with a pressure-dependent rate coefficient (k = 1 × 10¹⁸ cm³/s at 400 K, decreasing to 5 × 10¹⁶ cm³/s at 1000 K) . Key Insight : Master equation simulations (MESMER software) reveal that collisional energy transfer in N₂ bath gas stabilizes the peroxyl adduct, while He promotes dissociation. These data are critical for refining combustion models, where 2-methylallyl derivatives act as intermediates in low-temperature oxidation pathways .
Q. What computational strategies resolve discrepancies between experimental and modeled rate coefficients for 2-methylallyl radical reactions?
Traditional methods fit rate coefficients (k) to Arrhenius expressions, but multi-exponential kinetic traces (e.g., in radical recombination) require trace fitting —a method implemented in MESMER. This approach directly optimizes master equation parameters (e.g., well depths, barrier heights) against time-resolved radical concentration profiles . For 2-methylallyl + O₂, trace fitting reduced mean squared error by 40% compared to traditional k-based optimization. Recommendation : Use CCSD(T)/CBS-level quantum calculations to refine potential energy surfaces before ME simulations .
Q. How does alkyl substitution (e.g., 2-methyl vs. 1-methylallyl) influence radical reactivity in oxygenated environments?
Comparative studies show that alkyl groups enhance radical stability and reactivity. 2-Methylallyl radicals exhibit 20% lower reactivity with O₂ than E/Z-1-methylallyl radicals at 0.003 bar (He), attributed to steric hindrance from the methyl group at the C2 position. High-pressure-limit (HPL) simulations confirm this trend, ruling out collisional effects as the primary driver . Methodological Note : Use laser photolysis coupled with cavity ring-down spectroscopy (CRDS) to isolate and quantify isomer-specific reactivities .
Q. What experimental designs address contradictions in reported rate coefficients for 2-methylallylperoxyl adduct formation?
Discrepancies arise from varying detection limits (e.g., photoionization vs. LIF) and bath gas effects. Proposed Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
